molecular formula C7H14N2 B111721 (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole CAS No. 1353644-77-5

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B111721
CAS No.: 1353644-77-5
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-RQJHMYQMSA-N
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Description

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a bicyclic nitrogen-containing heterocycle

Scientific Research Applications

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its unique structural features.

Safety and Hazards

The safety information for “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary measures include P233, P260, P261, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-promoted cascade addition-cyclization of propargylamides or allenamides with trimethylsilyl cyanide . This reaction is metal-free and proceeds under mild conditions, making it an attractive route for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols

Mechanism of Action

The mechanism of action of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is unique due to its specific stereochemistry and the presence of a methyl group at the nitrogen atom

Properties

IUPAC Name

(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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